![molecular formula C6H11BrN2 B11826410 1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826410.png)
1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is a compound that belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives. These compounds are known for their unique bicyclic structure, which includes a nitrogen atom within the ring system. This structural feature makes them interesting for various applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. Another method involves the annulation of a new cycle to an existing pyrrole or cyclopropane ring . Industrial production methods typically involve large-scale cyclopropanation reactions using readily available starting materials and efficient catalytic systems.
Analyse Des Réactions Chimiques
1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, the compound can undergo oxidative cyclopropanation using a copper catalyst . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring can enhance its biological activity .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of 3-azabicyclo[3.1.0]hexane are studied for their potential as antiviral, antibacterial, and antitumor agents . For example, ficellomycin, which contains a similar ring structure, exhibits biological activities against bacteria, fungi, and tumors through DNA alkylation . Additionally, 3-azabicyclo[3.1.0]hexane derivatives are being explored for their potential use in treating neurological and neurodegenerative diseases .
Mécanisme D'action
The mechanism of action of 1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with biological macromolecules, such as enzymes and receptors. For example, the guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring is essential for its biological activity against bacteria, fungi, and tumors . The compound can also inhibit specific enzymes, such as monoacylglycerol lipase and MAP3K12 kinase, which are involved in various biological pathways .
Comparaison Avec Des Composés Similaires
1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine can be compared with other similar compounds, such as ficellomycin, azinomycins, and vazabitide A . These compounds also contain the 1-azabicyclo[3.1.0]hexane ring structure and exhibit similar biological activities. the presence of the bromine atom in this compound may confer unique properties, such as increased reactivity and specificity towards certain biological targets. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C6H11BrN2 |
|---|---|
Poids moléculaire |
191.07 g/mol |
Nom IUPAC |
(5-bromo-3-azabicyclo[3.1.0]hexan-1-yl)methanamine |
InChI |
InChI=1S/C6H11BrN2/c7-6-1-5(6,2-8)3-9-4-6/h9H,1-4,8H2 |
Clé InChI |
DNACQOXPDUBLLI-UHFFFAOYSA-N |
SMILES canonique |
C1C2(C1(CNC2)Br)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




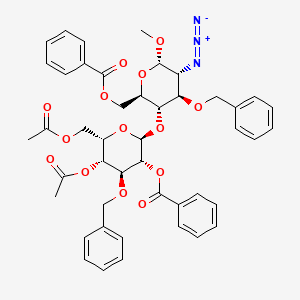
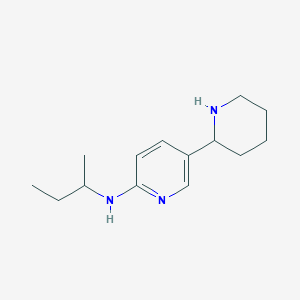

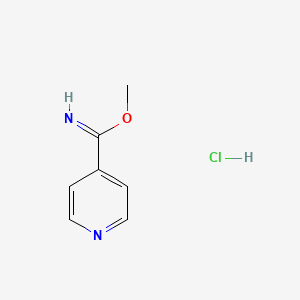
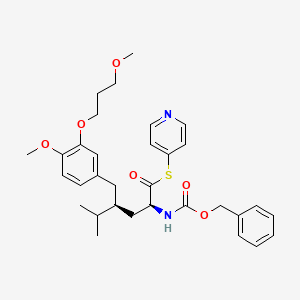
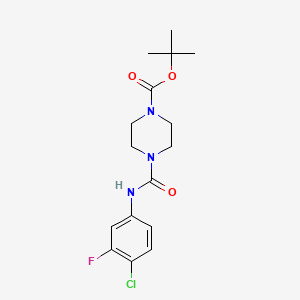

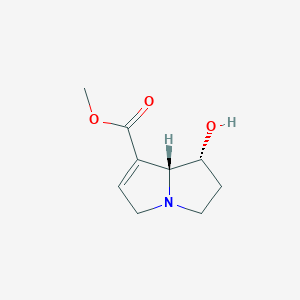
![7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11826403.png)
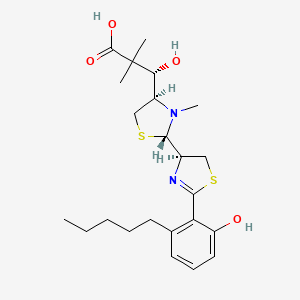

![3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11826421.png)
